ethyl 5-(2-methyl-3-nitrobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(2-methyl-3-nitrobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. This structure is substituted at position 5 with a 2-methyl-3-nitrobenzamido group, at position 3 with a 4-methylphenyl moiety, and at position 1 with an ethyl carboxylate ester.
The structural elucidation of such complex molecules typically relies on X-ray crystallography, with refinement often performed using the SHELX suite (e.g., SHELXL) due to its robustness in handling small-molecule crystallographic data . The nitro and methyl substituents likely influence electronic properties and steric interactions, while the ethyl carboxylate group may enhance solubility or serve as a prodrug moiety.
Properties
IUPAC Name |
ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O6S/c1-4-34-24(31)20-17-12-35-22(25-21(29)16-6-5-7-18(14(16)3)28(32)33)19(17)23(30)27(26-20)15-10-8-13(2)9-11-15/h5-12H,4H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMPXUGMYVPJHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-methyl-3-nitrobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the nitrobenzoyl and methylphenyl groups. The final step involves the esterification of the carboxylate group with ethanol.
Formation of Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Nitrobenzoyl and Methylphenyl Groups: These groups are introduced through electrophilic aromatic substitution reactions.
Esterification: The carboxylate group is esterified using ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-(2-methyl-3-nitrobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
ethyl 5-(2-methyl-3-nitrobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-(2-methyl-3-nitrobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl and methylphenyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Structural Analogs and Substituent Comparisons
Key Observations :
- The nitro group at the benzamido moiety (R1) significantly impacts electronic properties.
- Substituting 4-methylphenyl (R2) with bulkier groups (e.g., 3,4-dimethylphenyl in analog 3) marginally increases similarity (0.72) but may introduce steric hindrance.
Computational Similarity Analysis
Molecular similarity metrics, such as Tanimoto and Dice coefficients, are critical for virtual screening and activity prediction. Using MACCS keys and Morgan fingerprints, studies demonstrate that even minor substituent changes (e.g., nitro to amino or methyl to fluorine) drastically alter similarity scores . For instance:
- Tanimoto (MACCS) : Analog 2 scores 0.67, reflecting reduced overlap in pharmacophoric features.
- Dice (Morgan) : Analog 3 scores 0.75, indicating moderate similarity in topological atom environments.
These metrics correlate with hypothesized differences in target binding affinities. For example, nitro groups may enhance electrophilic interactions with kinase ATP pockets, whereas amino groups could favor hydrogen bonding with proteases.
Pharmacological and Physicochemical Properties
While explicit pharmacological data for the target compound are scarce, inferences can be drawn from analogs:
- Solubility : The ethyl carboxylate group likely improves aqueous solubility compared to methyl esters (e.g., analog 2).
- Metabolic Stability : Nitro groups are prone to reductase-mediated metabolism, whereas electron-withdrawing substituents (e.g., fluorine in analog 2) may enhance stability.
- Binding Affinity : Molecular docking simulations suggest that the 3-nitrobenzamido group in the target compound exhibits stronger π-π stacking with tyrosine kinase active sites compared to 4-nitro analogs .
Biological Activity
Ethyl 5-(2-methyl-3-nitrobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of various functional groups such as the nitrobenzamide and carboxylate moieties contributes to its potential pharmacological effects.
Chemical Formula: C19H20N4O4S
Molecular Weight: 396.45 g/mol
IUPAC Name: this compound
Pharmacological Activities
-
Anticancer Activity
- Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of thieno[3,4-d]pyridazines have been reported to inhibit cell proliferation in various cancer cell lines such as HCT-116 and MCF-7 . this compound may similarly exert cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.
-
Antimicrobial Activity
- Compounds containing thieno[3,4-d]pyridazine frameworks have demonstrated antimicrobial properties against a range of pathogens. While specific data on this compound is limited, related compounds have shown efficacy against both gram-positive and gram-negative bacteria. The nitro group in the structure may enhance the compound's ability to penetrate bacterial membranes and disrupt cellular functions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
- DNA Interaction: The thieno[3,4-d]pyridazine moiety may interact with DNA or RNA, leading to disruptions in nucleic acid synthesis.
Case Study 1: Anticancer Evaluation
In a study evaluating various thieno[3,4-d]pyridazine derivatives for anticancer activity, a series of compounds were synthesized and tested against human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range against HCT-116 cells. The presence of the ethyl and nitro substituents was correlated with increased activity compared to unsubstituted analogs .
Case Study 2: Antimicrobial Screening
A screening of related thieno[3,4-d]pyridazine compounds revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. Compounds with electron-withdrawing groups like nitro were particularly effective due to their enhanced lipophilicity and ability to disrupt bacterial membranes .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the standard synthetic routes for this compound, and how is its purity validated?
The compound is synthesized via multi-step reactions, typically starting with the formation of the thieno[3,4-d]pyridazine core. Key steps include:
- Amide coupling : Introducing the 2-methyl-3-nitrobenzamido group via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Esterification : Incorporating the ethyl ester group under reflux conditions in anhydrous solvents like THF or DCM .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Characterization :
- NMR (¹H/¹³C): Confirms substituent positions and regiochemistry .
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₂₄H₂₁N₄O₆S: 517.11) .
- HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. What functional groups influence its reactivity and bioactivity?
Critical functional groups include:
- Nitrobenzamide : Enhances electrophilicity for nucleophilic substitution or reduction reactions .
- Ethyl ester : Hydrolyzable under basic/acidic conditions to yield carboxylic acid derivatives .
- Thienopyridazine core : Aromatic π-system enables π-π stacking with biological targets (e.g., enzyme active sites) .
- 4-Methylphenyl group : Hydrophobic interactions in binding pockets .
Q. How to design preliminary bioactivity assays for this compound?
Initial screening should prioritize:
- Target selection : Focus on kinases, proteases, or receptors (e.g., adenosine receptors) based on structural analogs .
- In vitro assays :
- Enzyme inhibition : Measure IC₅₀ using fluorogenic substrates (e.g., ATPase assays for kinases) .
- Cell viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .
Advanced Research Questions
Q. How to optimize synthesis yield when scaling up?
Common bottlenecks and solutions:
- Low amide coupling efficiency : Use excess coupling reagent (1.5 eq EDC) and DMAP catalyst .
- Byproduct formation : Optimize reaction time (monitor via TLC) and temperature (50–60°C for esterification) .
- Scale-up challenges : Switch from batch to flow chemistry for exothermic steps (e.g., nitro group introduction) .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–60°C (esterification) | Prevents thermal decomposition |
| Solvent | Anhydrous DMF/THF | Enhances reagent solubility |
| Catalyst | DMAP (0.1 eq) | Accelerates coupling rate |
Q. How to resolve discrepancies in reported bioactivity across studies?
Discrepancies may arise from:
- Assay conditions : pH, ionic strength, or reducing agents (e.g., DTT) can alter compound stability .
- Cell line variability : Genetic drift or differential expression of targets (validate via qPCR/Western blot) .
- Metabolite interference : Check for ester hydrolysis products using LC-MS . Mitigation : Standardize protocols (e.g., CLIA guidelines) and use orthogonal assays (e.g., SPR for binding affinity) .
Q. What computational methods predict its molecular targets and binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (e.g., PDB: 3QRI for kinases) .
- MD simulations : GROMACS/AMBER to assess binding stability (20–50 ns trajectories) .
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with nitro groups) .
Q. How to analyze structure-activity relationships (SAR) with analogs?
Compare analogs with modified substituents:
- Nitro position : 3-nitro vs. 4-nitrobenzamido (affects electron-withdrawing effects) .
- Phenyl substituents : 4-methyl vs. 4-fluorophenyl (alters hydrophobicity) .
| Analog | Modification | Biological Activity |
|---|---|---|
| 4-Nitrobenzamido | Increased electrophilicity | Enhanced kinase inhibition |
| 4-Fluorophenyl | Higher logP | Improved membrane permeability |
Methodological Notes
- Contradictions in evidence : While and describe similar synthesis routes, solvent choices (THF vs. DMF) may require empirical optimization for specific steps.
- Advanced characterization : Consider X-ray crystallography () for absolute configuration confirmation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
